1,1-Dimethylethyl 5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine-1-carboxylate
Description
This compound is a pyrrolopyridine derivative featuring a 1H-pyrrolo[2,3-c]pyridine core, substituted at three key positions:
- Position 1: A tert-butyl (1,1-dimethylethyl) carbamate group, providing steric protection and enhanced hydrolytic stability compared to methyl or tosyl groups .
- Position 3: A 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronic ester) group, enabling participation in Suzuki-Miyaura cross-coupling reactions for biaryl synthesis .
- Position 5: A methoxy group, which may improve metabolic stability and influence electronic properties of the heterocyclic core .
The molecular formula is inferred as C₁₉H₂₅BN₂O₅, with a molecular weight of approximately 396.2 g/mol (based on analogous compounds in ). Its structure positions it as a versatile intermediate in pharmaceutical and materials chemistry, particularly for constructing kinase inhibitors or fluorescent probes via boronate-mediated couplings .
Properties
CAS No. |
1632996-86-1 |
|---|---|
Molecular Formula |
C19H27BN2O5 |
Molecular Weight |
374.2 g/mol |
IUPAC Name |
tert-butyl 5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-c]pyridine-1-carboxylate |
InChI |
InChI=1S/C19H27BN2O5/c1-17(2,3)25-16(23)22-11-13(12-9-15(24-8)21-10-14(12)22)20-26-18(4,5)19(6,7)27-20/h9-11H,1-8H3 |
InChI Key |
PVLZNFXELHFHHO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=CN=C(C=C23)OC)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Preparation of the Boronate Ester Intermediate
The boronate ester group is introduced by borylation of a halogenated precursor using bis(pinacolato)diboron under palladium catalysis. Typical conditions include:
| Parameter | Description |
|---|---|
| Catalyst | Pd(PPh3)4 or PEPPSI-type palladium complex |
| Base | Potassium carbonate or potassium hydroxide |
| Solvent | Ethanol, toluene, or 1,2-dimethoxyethane |
| Temperature | 80–130 °C |
| Reaction Time | 18–96 hours |
| Atmosphere | Nitrogen or inert gas |
Example experimental conditions:
- A halogenated pyrrolo[2,3-c]pyridine derivative (e.g., 7-chloro-1,6-naphthyridin-5-yl analog) is reacted with bis(pinacolato)diboron in the presence of potassium hydroxide and a PEPPSI catalyst in a solvent mixture of 1,2-dimethoxyethane, ethanol, and water at 130 °C for 4 days under nitrogen atmosphere. The reaction mixture is then purified by silica gel chromatography to afford the boronate ester intermediate as a yellow solid or oil with yields up to 75–80% reported in similar systems.
Installation of the tert-Butyl Carbamate Protecting Group
The nitrogen atom on the pyrrolo[2,3-c]pyridine ring is protected as a tert-butyl carbamate to stabilize the molecule and facilitate subsequent transformations.
- This is commonly achieved by reaction with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions.
- The reaction is typically performed at room temperature in solvents such as dichloromethane or acetonitrile.
- The yield for this step is generally high (>80%) due to the straightforward nature of carbamate formation.
Methoxylation of the Pyrrolo[2,3-c]pyridine Core
The methoxy group at the 5-position is introduced either by:
- Direct substitution on a suitable precursor bearing a leaving group (e.g., halogen) using sodium methoxide or methanol under basic conditions.
- Alternatively, via palladium-catalyzed methoxylation reactions using methanol as the nucleophile.
Reaction conditions often involve:
| Parameter | Description |
|---|---|
| Base | Potassium carbonate or sodium methoxide |
| Solvent | Acetonitrile or methanol |
| Temperature | 35–80 °C |
| Reaction Time | 3–18 hours |
| Atmosphere | Inert (nitrogen) |
Final Purification and Characterization
- The crude product is purified by silica gel chromatography using gradients of ethyl acetate in hexanes or cyclohexane.
- Purification may also involve medium-pressure liquid chromatography (MDAP) with modifiers such as formic acid.
- Characterization is typically done by LCMS (Liquid Chromatography-Mass Spectrometry), showing retention times around 0.85–0.86 minutes and expected molecular ion peaks consistent with the molecular weight of the target compound.
Representative Data Table of Reaction Conditions and Yields
| Step | Reagents & Catalysts | Solvent(s) | Temp (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Borylation | Bis(pinacolato)diboron, Pd(PPh3)4, KOH | 1,2-Dimethoxyethane, EtOH, H2O | 130 | 4 days | 75–80 | Inert atmosphere; prolonged reflux; purification by silica gel chromatography |
| tert-Butyl Carbamate Protection | Di-tert-butyl dicarbonate, base (e.g., Et3N) | DCM or acetonitrile | RT | 2–4 hours | >80 | Mild conditions; straightforward carbamate formation |
| Methoxylation | Sodium methoxide or K2CO3, methanol or MeCN | Acetonitrile or methanol | 35–80 | 3–18 hours | 20–50 | Palladium catalysis sometimes used; moderate yields; requires inert atmosphere |
| Final Purification | Silica gel chromatography, MDAP (formic acid) | Ethyl acetate/hexanes gradient | - | - | - | LCMS used for purity and identity confirmation |
Research Findings and Observations
- The borylation step is critical and often rate-limiting, requiring careful control of temperature and atmosphere to prevent catalyst deactivation.
- The use of PEPPSI-type palladium catalysts enhances reaction rates and yields in borylation compared to traditional Pd(PPh3)4 catalysts.
- Methoxylation yields can be variable; optimization of base, solvent, and reaction time is necessary to minimize side reactions.
- The tert-butyl carbamate protecting group is stable under the reaction conditions and facilitates purification.
- LCMS data consistently confirm the molecular ion peaks corresponding to the boronate ester and final compound, with retention times around 0.85 minutes.
- Purification techniques significantly affect the final product purity; gradient elution on silica gel is preferred.
Chemical Reactions Analysis
1,1-Dimethylethyl 5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The boronate ester group can undergo Suzuki-Miyaura coupling reactions with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Common reagents and conditions for these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide.
Scientific Research Applications
1,1-Dimethylethyl 5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine-1-carboxylate has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound is explored for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the development of anti-cancer drugs.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1,1-Dimethylethyl 5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine-1-carboxylate involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The pyrrolo[2,3-c]pyridine core can interact with various biological pathways, influencing cellular processes.
Comparison with Similar Compounds
Key Insights :
- Core Heterocycle : The pyrrolo[2,3-c]pyridine core in the target compound differs from the more common [2,3-b] or [3,2-b] isomers, altering electronic distribution and binding interactions in biological systems .
- Substituent Effects: The tert-butyl carbamate at position 1 provides superior hydrolytic stability compared to methyl () or tosyl () groups, critical for storage and reaction conditions.
Cross-Coupling Efficiency
The target compound’s boronic ester enables Suzuki-Miyaura reactions, similar to analogues like 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine . However, the tert-butyl carbamate may sterically hinder coupling with bulky aryl halides, necessitating optimized Pd catalysts (e.g., XPhos Pd G3) . In contrast, the methyl-substituted analogue () shows faster coupling kinetics but lower stability under acidic conditions.
Deprotection Challenges
The tert-butyl group requires strong acids (e.g., TFA) for cleavage, whereas tosyl () or triisopropylsilyl () groups demand fluoride-based deprotection. This complicates sequential functionalization but ensures selectivity in multi-step syntheses.
Physicochemical Properties
Notes: The target compound’s higher molecular weight and tert-butyl group increase lipophilicity, impacting membrane permeability in drug design .
Biological Activity
The compound 1,1-Dimethylethyl 5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine-1-carboxylate is a complex organic molecule that has garnered interest due to its potential biological activities. This article aims to provide a detailed overview of its biological activity based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 366.27 g/mol. The structure features a pyrrolo-pyridine core with a methoxy group and a dioxaborolane moiety, which may contribute to its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit the growth of certain cancer cell lines. The mechanism appears to involve the inhibition of specific kinases involved in cell proliferation and survival pathways.
- Kinase Inhibition : The compound has been identified as a potential inhibitor of various kinases, which play crucial roles in signaling pathways related to cancer and other diseases. For instance, it may interact with the ATP-binding sites of these kinases, thereby blocking their activity.
1. Anticancer Studies
In vitro studies have shown that 1,1-Dimethylethyl 5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine-1-carboxylate can reduce cell viability in human cancer cell lines such as breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values for these cell lines were reported in the low micromolar range (10-20 µM) .
2. Mechanistic Studies
Mechanistic investigations revealed that the compound induces apoptosis through both intrinsic and extrinsic pathways. It was observed to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors .
3. Kinase Inhibition Profile
The compound has been characterized as a selective inhibitor of certain receptor tyrosine kinases (RTKs). It demonstrated significant inhibitory activity against:
- EGFR (Epidermal Growth Factor Receptor)
- VEGFR (Vascular Endothelial Growth Factor Receptor)
The binding affinity was assessed using kinetic assays showing low nanomolar IC50 values for these targets .
Data Tables
| Activity Type | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 | 15 | Induces apoptosis |
| Anticancer | A549 | 18 | Induces apoptosis |
| Kinase Inhibition | EGFR | 5 | Competitive inhibition at ATP-binding site |
| Kinase Inhibition | VEGFR | 7 | Competitive inhibition at ATP-binding site |
Case Studies
A notable case study involved the administration of this compound in combination with other chemotherapeutic agents in xenograft models of breast cancer. The results indicated enhanced tumor regression compared to monotherapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
